(R)-Ampa
Overview
Description
(R)-AMPA is an inactive isomer of (RS)-AMPA.
Scientific Research Applications
1. Role in Synaptic Transmission and Plasticity
(R)-AMPA, or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, plays a crucial role in synaptic transmission and plasticity in the central nervous system. Its receptor channels, AMPA receptors (AMPA-Rs), mediate the fast component of excitatory postsynaptic currents. The kinetic properties and calcium permeability of these channels are significantly influenced by site-selective nuclear RNA editing, which affects the receptor's function in synaptic transmission and plasticity (Lomeli et al., 1994), (Nakagawa, 2010).
2. Impact on AMPA Receptor Complexes
Proteomic analysis of AMPA-R complexes has revealed novel components, contributing to our understanding of synaptic transmission and plasticity. This analysis is vital in comprehending the molecular mechanisms underlying these processes (Kang et al., 2012).
3. Therapeutic Potentials in Psychiatric and Neurological Diseases
This compound and its receptor potentiators, like TAK-137, show promise in treating psychiatric and neurological diseases. They demonstrate potent procognitive effects and a lower risk of adverse responses, highlighting their potential as therapeutic drugs in these fields (Kunugi et al., 2018), (Kunugi et al., 2019).
4. Influence on AMPA Receptor Trafficking
AMPA-R trafficking during synaptic plasticity is controlled by various factors, including small GTPases like Ras and Rap. These elements serve as independent regulators for potentiating and depressing central synapses, indicating their crucial role in synaptic modulation (Zhu et al., 2002).
5. Role in Neuroadaptations to Drugs of Abuse
MicroRNAs like miR-181a, which target AMPA-Rs, are involved in synaptic plasticity, including neuroadaptations to drugs of abuse. This highlights the regulatory role of AMPA-Rs in response to external stimuli and substances (Saba et al., 2011).
6. Contribution to Personalized Medicine
AMPA-Rs and their related research methodologies contribute to personalized medicine, particularly in microbiome studies. This includes the development of reproducible research workflows using specific analytical protocols (Callahan et al., 2016).
Properties
IUPAC Name |
(2R)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDAMDVQRQNNHZ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NO1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83654-13-1 | |
Record name | AMPA, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMPA, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45TJ02EL1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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